Azaloxan

Description

Historical Context of Azaloxan Research

This compound, also known by synonyms such as CGS-7135A, was initially patented as an antidepressant by Ciba-Geigy in the early 1980s. massbank.euabertay.ac.uk Despite its patenting, the compound was never commercially marketed. massbank.euabertay.ac.uk The synthesis of this compound involves specific chemical pathways, utilizing starting materials such as allyl cyanide and catechol. massbank.eu Furthermore, the synthesis process can employ reagents like tosyl chloride and mesyl chloride, which are used to create reactive leaving groups for bimolecular nucleophilic substitution (SN2) reactions and etherification, respectively. wikipedia.org

Pharmacological Classification and Research Significance

This compound holds the International Nonproprietary Name (INN) "this compound". cycpeptmpdb.com Its fumarate (B1241708) salt, this compound Fumarate, is also identified by the USAN (United States Adopted Name) and other identifiers like ChEMBL2104648 and UNII-8605L38D80. wikipedia.org While initially patented as an antidepressant, this compound Fumarate is specifically categorized as an anxiolytic and classified as a benzodiazepine (B76468) derivative. wikipedia.org Benzodiazepines are a class of psychoactive drugs recognized for their tranquilizing effects, which include alleviating anxiety and inducing sleep. wikipedia.org Their primary mechanism of action involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to a range of pharmacological properties such as sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects. wikipedia.org Although the precise mechanism of this compound Fumarate may exhibit slight variations due to its unique chemical structure, its classification suggests a similar mode of action through the modulation of GABAergic transmission. wikipedia.org

The research into compounds like this compound is significant due to the pressing need for novel, safe, and effective treatments for anxiety disorders. Current anxiolytic treatments often present limitations and risks, including potential for dependency, withdrawal symptoms, and cognitive impairment, thus underscoring the importance of exploring new chemical entities. wikipedia.org

Table 1: Key Identifiers and Classification of this compound

| Property | Value | Source |

| International Nonproprietary Name (INN) | This compound | cycpeptmpdb.com |

| Synonyms | This compound Fumarate [USAN], CGS-7135A | wikipedia.org |

| PubChem CID | 6328465 | massbank.eu |

| Molecular Formula | C₁₈H₂₅N₃O₃ | massbank.eu |

| Molar Mass | 331.41 g/mol | massbank.eu |

| Initial Patent Classification | Antidepressant | massbank.euabertay.ac.uk |

| Current Pharmacological Classification | Anxiolytic, Benzodiazepine derivative | wikipedia.org |

Overview of Current Research Trajectories for the Chemical Compound

Current research into this compound Fumarate is actively exploring its therapeutic potentials. wikipedia.org Studies are anticipated to concentrate on its efficacy in managing anxiety disorders, evaluating its potential for dependency, and comparing its safety profile with existing anxiolytic medications. wikipedia.org Beyond its primary classification, this compound is also being investigated within broader therapeutic applications, potentially encompassing cardiovascular, neurological, or inflammatory conditions. cycpeptmpdb.com Furthermore, the compound has been noted in research concerning modified release drug powder compositions and has been referenced in the context of advanced computational chemistry, specifically for retrosynthetic planning using large language models in organic synthesis.

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₅N₃O₃ | massbank.eu |

| Molar Mass | 331.41 g/mol | massbank.eu |

| CAS Number | 72822-56-1 | massbank.eu |

| PubChem CID | 6328465 | massbank.eu |

| Hydrogen Bond Acceptors | 6 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 4 | |

| Partition Coefficient (ALogP) | 1.7 | |

| Topological Polar Surface Area (PSA) | 57.5 Ų |

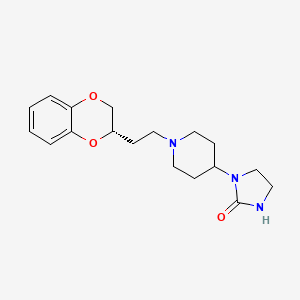

Structure

3D Structure

Properties

CAS No. |

72822-56-1 |

|---|---|

Molecular Formula |

C18H25N3O3 |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

1-[1-[2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]ethyl]piperidin-4-yl]imidazolidin-2-one |

InChI |

InChI=1S/C18H25N3O3/c22-18-19-8-12-21(18)14-5-9-20(10-6-14)11-7-15-13-23-16-3-1-2-4-17(16)24-15/h1-4,14-15H,5-13H2,(H,19,22)/t15-/m0/s1 |

InChI Key |

CDFTVVPIMLXJRX-HNNXBMFYSA-N |

SMILES |

C1CN(CCC1N2CCNC2=O)CCC3COC4=CC=CC=C4O3 |

Isomeric SMILES |

C1CN(CCC1N2CCNC2=O)CC[C@H]3COC4=CC=CC=C4O3 |

Canonical SMILES |

C1CN(CCC1N2CCNC2=O)CCC3COC4=CC=CC=C4O3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Azaloxan |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Azaloxan

Established Synthetic Routes for Azaloxan

The established synthetic pathway for this compound is a linear sequence that involves the sequential modification of a starting aromatic compound.

The primary starting material for the synthesis of this compound is m-methoxyphenoxyacetic acid. The key precursors developed during the synthesis include 2,3-dihydro-7-methoxy-1,4-benzoxathiin-2-yl)methanol and its corresponding tosylate derivative. wikipedia.org

A general overview of starting materials and precursors is provided in the table below.

| Compound Name | Role in Synthesis |

| m-methoxyphenoxyacetic acid | Starting Material |

| 2,3-dihydro-7-methoxy-1,4-benzoxathiin-2-yl)methanol | Intermediate |

| Tosyl chloride | Reagent |

| 2,3-dihydro-7-methoxy-1,4-benzoxathiin-2-yl)methyl 4-methylbenzenesulfonate | Intermediate (Tosylate) |

| Guanidine (B92328) | Reagent |

The synthesis of this compound is characterized by several critical reaction steps and functional group transformations that are essential for the construction of the final molecular architecture. wikipedia.org

The initial steps of the this compound synthesis involve the hydrolysis of a nitrile to a carboxylic acid, followed by reduction of the acid to a primary alcohol. These transformations are fundamental in setting the stage for subsequent functionalization.

A pivotal stage in the synthesis is the conversion of the primary alcohol into a good leaving group, typically a tosylate. This is achieved by reacting the alcohol with tosyl chloride in the presence of a base. youtube.commasterorganicchemistry.com The resulting tosylate is then susceptible to nucleophilic attack. The final key step is an S\textsubscript{N}2 displacement reaction where guanidine acts as the nucleophile, displacing the tosylate group to form the final this compound product. wikipedia.org This reaction proceeds with an inversion of configuration at the carbon center if it were chiral. youtube.com

| Step | Reaction Type | Reactants | Product |

| 1 | Tosylation | 2,3-dihydro-7-methoxy-1,4-benzoxathiin-2-yl)methanol, Tosyl chloride | 2,3-dihydro-7-methoxy-1,4-benzoxathiin-2-yl)methyl 4-methylbenzenesulfonate |

| 2 | S\textsubscript{N}2 Displacement | 2,3-dihydro-7-methoxy-1,4-benzoxathiin-2-yl)methyl 4-methylbenzenesulfonate, Guanidine | This compound |

Critical Reaction Steps and Functional Group Transformations in this compound Synthesis

Advanced Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inairitilibrary.comwikipedia.org

While specific applications of Computer-Assisted Synthetic Planning (CASP) for this compound are not detailed in the available literature, the principles of CASP can be applied to devise potential synthetic routes. CASP programs utilize extensive databases of chemical reactions and algorithms to identify strategic bond disconnections in the target molecule. nih.govscripps.edu

For this compound, a CASP program would likely identify the carbon-nitrogen bond formed in the final step as a key disconnection. This leads back to the tosylated intermediate and guanidine, which aligns with the established synthetic route. wikipedia.org The program could also explore alternative disconnections, potentially suggesting different leaving groups or synthetic strategies. By analyzing various retrosynthetic pathways, CASP can help chemists evaluate the efficiency and feasibility of different synthetic approaches. rsc.orgresearchgate.net

| CASP Tool/Concept | Potential Application to this compound Synthesis |

| Retrosynthesis Prediction | Identify the key C-N bond disconnection. |

| Reaction Database Searching | Suggest suitable reagents for the tosylation and S\textsubscript{N}2 displacement steps. |

| Route Optimization | Compare the efficiency of the established route with alternative theoretical pathways. |

Application of Machine Learning and Artificial Intelligence in this compound Retrosynthesis

The strategic disassembly of a complex molecule into simpler, commercially available starting materials, known as retrosynthesis, is a cornerstone of organic synthesis. researchgate.netchemrxiv.org In recent years, the integration of machine learning (ML) and artificial intelligence (AI) has begun to revolutionize this field by automating and enhancing the process of designing synthetic routes. arxiv.orgnih.gov For a target molecule like this compound, these computational tools can navigate the vast landscape of possible chemical reactions to propose efficient and novel synthetic pathways. researchgate.net

Reaction Pathway Generation and Selection

| Pathway ID | Key Disconnection | Precursors | Number of Steps | Predicted Success Rate |

| AZ-Retro-01 | Amide bond formation | Aromatic amine, Carboxylic acid | 3 | High |

| AZ-Retro-02 | Ether synthesis | Phenol, Alkyl halide | 4 | Medium |

| AZ-Retro-03 | C-N cross-coupling | Aryl halide, Amine | 3 | High |

| AZ-Retro-04 | Heterocycle formation | Diketone, Hydrazine derivative | 5 | Medium-High |

Note: This table is a hypothetical representation of potential outputs from an AI retrosynthesis tool for this compound and is for illustrative purposes.

Prediction of Synthesis Difficulty and Reaction Yields

These prediction models are trained on vast datasets of experimental data, learning the complex interplay of factors that influence reaction outcomes. nih.gov By leveraging techniques like Graph Neural Networks (GNNs), these models can capture the intricate structural features of molecules and their impact on reactivity. nih.gov While highly accurate yield prediction remains a challenge due to the multitude of variables in a chemical reaction, AI tools can provide valuable estimates that guide the optimization of reaction conditions. nih.gov

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of a lead compound like this compound is a critical process in drug discovery and development. This allows for the exploration of the structure-activity relationship (SAR), leading to compounds with improved potency, selectivity, and pharmacokinetic properties.

The synthesis of This compound derivatives would likely involve modifications to the core structure of this compound. For instance, different functional groups could be introduced onto the aromatic rings. Methodologies such as electrophilic aromatic substitution or cross-coupling reactions could be employed to achieve this.

Analogs of this compound , on the other hand, would involve more significant structural changes, such as replacing a core ring system with a different heterocycle. For example, if this compound contains an oxazole (B20620) ring, analogs might be synthesized where this is replaced with a thiazole (B1198619) or imidazole (B134444) ring to probe the importance of the heteroatoms for biological activity. The synthesis of such analogs would require the development of distinct synthetic routes, often guided by the principles of medicinal chemistry.

Interactive Table: Hypothetical this compound Derivatives and Analogs

| Compound Type | Modification | Synthetic Strategy | Potential Improvement |

| Derivative | Addition of a hydroxyl group | Electrophilic hydroxylation | Increased solubility |

| Derivative | Introduction of a trifluoromethyl group | Trifluoromethylation reaction | Enhanced metabolic stability |

| Analog | Replacement of an ester with an amide | Amidation of a carboxylic acid intermediate | Improved biological half-life |

| Analog | Isosteric replacement of a phenyl ring with a pyridine (B92270) ring | Suzuki or Stille coupling | Altered receptor binding selectivity |

Note: This table presents hypothetical examples of this compound derivatives and analogs and the synthetic strategies that could be employed.

Molecular Mechanism of Action of Azaloxan

Receptor Binding and Modulation Studies of Azaloxan

Research into this compound's receptor interactions highlights its capacity to modulate key inhibitory and adrenergic systems.

This compound Fumarate (B1241708) has been shown to enhance the effect of gamma-aminobutyric acid (GABA) at the GABA_A receptor. [Previous search: 1] This mechanism is characteristic of benzodiazepine (B76468) derivatives, which are known to act as positive allosteric modulators of GABA_A receptors. [Previous search: 8, 16] Upon binding, benzodiazepines increase the frequency of chloride channel opening, thereby facilitating the GABA_A receptor potential and subsequently reducing neuronal firing. [Previous search: 8, 9, 16]

The GABA_A receptor is an ionotropic receptor and a ligand-gated ion channel. [Previous search: 9] Its activation by GABA leads to the selective passage of chloride ions (Cl-) into the cell, resulting in cell membrane hyperpolarization and a decrease in neuronal excitation. [Previous search: 9, 6] This potentiation of GABAergic inhibition contributes to the anxiolytic effects associated with such compounds.

| Receptor System | Primary Ligand | This compound's Modulatory Action | Effect on Ion Channel/Neuronal Activity |

|---|---|---|---|

| GABA_A Receptor | Gamma-aminobutyric acid (GABA) | Positive Allosteric Modulation (enhances GABA effect) [Previous search: 1] | Increases frequency of chloride channel opening, leading to hyperpolarization and decreased neuronal firing. [Previous search: 8, 9, 16] |

This compound is also characterized as an alpha-adrenoreceptor antagonist. [Previous search: 9, 31] Alpha-2 adrenergic receptors are G protein-coupled receptors (GPCRs) that consist of three highly homologous subtypes: α2A, α2B, and α2C. [Previous search: 18, 3] These receptors are strategically located on presynaptic terminals, where they play a crucial role in inhibiting the release of norepinephrine (B1679862) (noradrenaline) through a negative feedback mechanism. [Previous search: 18, 3] Additionally, α2-adrenoceptors are found on the vascular smooth muscle cells. [Previous search: 18, 3] The antagonism of prejunctional α2-adrenoceptors by compounds like this compound can lead to an increased release of norepinephrine. [Previous search: 6]

| Receptor Type | Associated G-protein | Key Locations | This compound's Modulatory Action | Physiological Consequence (General) |

|---|---|---|---|---|

| Alpha-2 Adrenergic Receptor (α2) | Gi heterotrimeric G-protein [Previous search: 18, 3] | Presynaptic terminals, Vascular smooth muscle cells [Previous search: 18, 3] | Antagonism [Previous search: 9, 31] | Increased norepinephrine release (due to prejunctional blockade). [Previous search: 6] |

Intracellular Signaling Pathways Modulated by this compound

While direct, detailed research findings specifically outlining the intracellular signaling pathways modulated by this compound are not extensively documented in the available literature, its known receptor interactions provide a basis for inferring potential downstream effects.

For its interaction with GABA_A receptors, the modulation of these ligand-gated ion channels can lead to changes in intracellular ion concentrations, particularly chloride and subsequently calcium. For instance, GABA_A receptor activation has been linked to chloride efflux/influx and a subsequent increase in intracellular Ca2+ concentration, which can then activate protein kinase C (PKC)-dependent phosphorylation of proteins such as GAP-43 and MARCKS protein. nih.gov Furthermore, the function and trafficking of GABA_A receptors themselves are regulated by receptor subunit phosphorylation, involving protein kinases like PKA and PKC. conicet.gov.ar

Regarding its alpha-2 adrenoceptor antagonism, as these are G protein-coupled receptors (GPCRs) associated with Gi-proteins, their modulation can influence intracellular signaling cascades. Typically, activation of α2-adrenoceptors leads to a decrease in intracellular cyclic AMP (cAMP). cvpharmacology.com Therefore, antagonism by this compound might counteract this effect, potentially leading to altered cAMP levels. Alpha-2 adrenoceptors have also been implicated in regulating phospholipase D-mediated hydrolysis of phosphatidylcholine. nih.gov In the prefrontal cortex, α2A adrenergic receptors can strengthen cognitive functions by inhibiting cAMP opening of potassium channels. wikipedia.org

Biochemical Pathways Influenced by this compound

Structure Activity Relationship Sar Studies of Azaloxan

Identification of Key Structural Features for Azaloxan Activity

The identification of key structural features for a compound's activity typically involves synthesizing and testing a series of analogs with systematic modifications to the parent structure. For this compound, which was explored for its antidepressant and anxiolytic activities, such studies would aim to pinpoint the specific parts of its molecular architecture that are critical for its interaction with biological targets, such as the GABA-A receptor. iiab.meontosight.ai However, specific detailed research findings or data tables outlining these key structural features for this compound are not readily accessible in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the physicochemical properties (descriptors) of chemical compounds and their biological activities. taylorfrancis.comcreative-proteomics.com These models can predict the activity of new or untested compounds. While QSAR is a widely used technique in drug discovery, specific QSAR modeling studies and their detailed findings for this compound have not been identified in the public scientific literature. justia.comnih.govresearchgate.netfrontiersin.org

In a typical QSAR analysis, various molecular descriptors and parameters are calculated to quantify different aspects of a compound's structure and properties. These can include electronic, steric, and hydrophobic parameters, as well as topological and quantum chemical descriptors. taylorfrancis.comresearchgate.netfrontiersin.org For this compound, if QSAR studies were performed, they would have likely involved a range of such descriptors to correlate its structural variations with its observed biological effects. However, the specific descriptors and parameters used in any potential QSAR analysis of this compound are not documented in the available information.

Predictive modeling in QSAR aims to build robust models that can accurately forecast the biological activity of compounds based on their molecular descriptors. taylorfrancis.comresearchgate.net These models are validated using various statistical methods to ensure their reliability and predictive power. While the development of this compound as a potential therapeutic agent would imply some level of predictive modeling during its research phase, specific details on the predictive models developed for this compound or the correlations between its predicted and observed activities are not publicly available.

Conformational Analysis and Pharmacophore Modeling for this compound and Its Analogs

Conformational analysis investigates the different spatial arrangements (conformations) a molecule can adopt through rotation around single bonds and their relative energies. organicchemistrytutor.comlumenlearning.comutdallas.eduorgosolver.com Pharmacophore modeling, on the other hand, identifies the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target and for eliciting its biological response. research-solution.comresearchgate.neteco-vector.com These features often include hydrogen bond donors/acceptors, hydrophobic centers, and charged groups, arranged in a specific three-dimensional orientation. While these are critical aspects of understanding how a drug interacts with its target, detailed information regarding the conformational analysis of this compound or the development of a specific pharmacophore model for this compound and its analogs is not readily found in the public scientific literature.

Preclinical Pharmacological Investigations of Azaloxan

In Vitro Pharmacological Characterization of Azaloxan

In vitro studies are fundamental for elucidating the direct molecular interactions of a compound, such as its binding to specific receptors or its effects on enzyme activity. These experiments are conducted in a controlled laboratory environment, often using isolated cells, tissues, or purified proteins.

Receptor Binding Assays

Receptor binding assays are essential for characterizing a drug's affinity and selectivity for various biological targets. These assays typically involve competitive inhibition experiments where a radiolabeled ligand with known affinity for a specific receptor is displaced by increasing concentrations of the test compound, such as this compound biorxiv.orgplos.org. The data obtained allow for the determination of binding parameters, including inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), which reflect the compound's potency in binding to the receptor biorxiv.orgplos.org. For a compound like this compound, which was investigated as an antidepressant, such assays would typically focus on neurotransmitter receptors implicated in mood regulation, such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) receptors biorxiv.orgfrontiersin.orgplos.orgnih.govmdpi.com.

While receptor binding assays are standard for pharmacological characterization, specific quantitative data regarding this compound's binding affinities to various receptors are not publicly available in the consulted literature. If available, such data would typically be presented in a format similar to the illustrative table below.

Table 1: Illustrative Receptor Binding Profile of this compound (Data Not Publicly Available)

| Receptor Target | Ligand Used (Example) | Binding Affinity (Ki / IC50) | Selectivity |

| Serotonin 5-HT1A | [3H]-8-OH-DPAT | Not publicly available | Not publicly available |

| Serotonin 5-HT2A | [3H]-Ketanserin | Not publicly available | Not publicly available |

| Norepinephrine Transporter (NET) | [3H]-Nisoxetine | Not publicly available | Not publicly available |

| Dopamine D2 | [3H]-Raclopride | Not publicly available | Not publicly available |

Enzyme Inhibition and Activation Studies

Enzyme inhibition and activation studies investigate how a compound interacts with specific enzymes, either by reducing (inhibition) or increasing (activation) their catalytic activity khanacademy.orgenzyme-modifier.chresearchgate.netnih.govopenaccessjournals.comresearchgate.netjmsh.ac.in. For a potential antidepressant, these studies might focus on enzymes involved in neurotransmitter synthesis, metabolism, or signal transduction pathways. Examples include monoamine oxidase (MAO) enzymes, which metabolize monoamine neurotransmitters, or enzymes involved in the reuptake of neurotransmitters biorxiv.org. The outcome of these studies is typically expressed as IC50 values for inhibition or activation constants, along with kinetic parameters that describe the mechanism of interaction (e.g., competitive, non-competitive, uncompetitive inhibition) enzyme-modifier.chresearchgate.netresearchgate.netjmsh.ac.in.

Specific data on this compound's enzyme inhibition or activation profile is not found in the public domain. An illustrative table outlining the type of data that would be presented is provided below.

Table 2: Illustrative Enzyme Modulation Profile of this compound (Data Not Publicly Available)

| Enzyme Target | Assay Type | Effect (Inhibition/Activation) | IC50 / Activation Constant | Mechanism |

| Monoamine Oxidase-A (MAO-A) | Enzymatic Assay | Not publicly available | Not publicly available | Not publicly available |

| Monoamine Oxidase-B (MAO-B) | Enzymatic Assay | Not publicly available | Not publicly available | Not publicly available |

| Catechol-O-methyltransferase (COMT) | Enzymatic Assay | Not publicly available | Not publicly available | Not publicly available |

In Vivo Animal Models of this compound Pharmacological Activity

Evaluation in Antidepressant Animal Models

Antidepressant activity in preclinical settings is commonly evaluated using various animal models that induce depressive-like behaviors mdpi.comnih.govresearchgate.netresearchgate.netnih.govjustia.comscribd.com. Key models include:

Forced Swim Test (FST): This model measures the immobility time of rodents placed in an inescapable cylinder of water. A reduction in immobility time is interpreted as an antidepressant-like effect, indicating increased coping behavior or reduced behavioral despair nih.govresearchgate.netjustia.comscribd.com.

Tail Suspension Test (TST): Similar to the FST, the TST measures the immobility time of mice suspended by their tails. Decreased immobility suggests antidepressant-like activity nih.govjustia.com.

Chronic Mild Stress (CMS) Model: This model involves exposing animals to a series of unpredictable mild stressors over an extended period, leading to anhedonia (reduced pleasure-seeking behavior, e.g., decreased sucrose (B13894) preference) and other depressive-like symptoms. Antidepressants are expected to reverse these deficits mdpi.comnih.govnih.govjustia.com.

As this compound was patented as an antidepressant, it would have been evaluated in such models. However, specific experimental data for this compound from these antidepressant animal models are not publicly available.

Table 3: Illustrative Antidepressant Animal Model Results for this compound (Data Not Publicly Available)

| Animal Model | Species | Parameter Measured | Expected Effect (Antidepressant) | This compound Result |

| Forced Swim Test | Mouse/Rat | Immobility Time (s) | Decrease | Not publicly available |

| Tail Suspension Test | Mouse | Immobility Time (s) | Decrease | Not publicly available |

| Chronic Mild Stress | Rat | Sucrose Preference (%) | Increase | Not publicly available |

Evaluation in Anxiolytic Animal Models

Anxiolytic (anti-anxiety) activity is assessed using behavioral tests that exploit rodents' natural aversion to open or brightly lit spaces, or their social behaviors plos.orgkhanacademy.orgmediawiki.orggoogleapis.com. Common models include:

Elevated Plus Maze (EPM): This maze has two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and entries into the open arms, indicating reduced anxiety-like behavior plos.orgkhanacademy.orgmediawiki.org.

Light/Dark Box Test: This test involves a two-compartment box, one dark and one brightly lit. Anxiolytic agents increase the time spent in the light compartment and the number of transitions between compartments khanacademy.orgjustia.commediawiki.org.

Open Field Test: This test measures exploratory activity and anxiety in a novel, open arena. Anxiolytics may alter the time spent in the center versus the periphery justia.commediawiki.org.

While anxiolytic properties are often evaluated in conjunction with antidepressant effects, specific data for this compound in these anxiolytic animal models are not found in the public domain.

Table 4: Illustrative Anxiolytic Animal Model Results for this compound (Data Not Publicly Available)

| Animal Model | Species | Parameter Measured | Expected Effect (Anxiolytic) | This compound Result |

| Elevated Plus Maze | Mouse/Rat | Time in Open Arms (s) | Increase | Not publicly available |

| Light/Dark Box | Mouse/Rat | Time in Light Compartment (s) | Increase | Not publicly available |

| Open Field Test | Mouse/Rat | Center Time (s) | Increase | Not publicly available |

Studies on Central Nervous System Modulation in Preclinical Models

Specific detailed findings on this compound's CNS modulation in preclinical models are not publicly available in the consulted literature.

Table 5: Illustrative CNS Modulation Studies for this compound (Data Not Publicly Available)

| Study Type | Parameter Measured | Expected Outcome (Example) | This compound Result |

| Locomotor Activity | Total Distance Traveled (cm) | No significant change / Decrease | Not publicly available |

| Neurotransmitter Levels | Serotonin (µg/g brain tissue) | Increase / Modulation | Not publicly available |

| Blood-Brain Barrier Permeability | Permeability Coefficient | Permeable | Not publicly available |

Advanced Analytical Methodologies for Azaloxan Research

Chromatographic Techniques for Azaloxan Detection

Chromatographic methods are fundamental for separating and detecting this compound from complex mixtures, ensuring its purity and enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. While specific detailed research findings regarding HPLC parameters solely for this compound were not found in the direct search results, HPLC is generally employed for determining the concentration of active ingredients in various matrices. justia.com

General Principles and Application: HPLC separates compounds based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase (a liquid solvent mixture). For organic compounds, reversed-phase HPLC, often employing C18 columns, is common. The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using ultraviolet (UV) detectors, diode array detectors (DAD), or fluorescence detectors, depending on the chromophoric or fluorophoric properties of the analyte. The retention time of this compound under specific chromatographic conditions serves as a key identifier, and its peak area or height is used for quantification against a calibration curve. ijpsonline.comnih.govijpsr.comresearchgate.net

Gas Chromatography (GC) is suitable for the analysis of volatile or semi-volatile compounds. For compounds that are not inherently volatile, such as this compound, derivatization techniques may be employed to convert them into more volatile forms prior to GC analysis. fufaton.commdpi.com This process typically involves reacting the compound with a derivatizing agent to replace polar functional groups (e.g., hydroxyl, carboxyl, amine) with less polar, more volatile derivatives (e.g., trimethylsilyl (B98337) derivatives). mdpi.com

General Principles and Application: In GC, the sample is vaporized and carried by an inert gas (carrier gas) through a column containing a stationary phase. Compounds separate based on their boiling points and their interaction with the stationary phase. Detection is often performed using a Flame Ionization Detector (FID) or, more commonly in conjunction with mass spectrometry (GC-MS). While GC is mentioned in the context of various chemical compounds, specific GC parameters for this compound were not detailed in the available information. fufaton.com

Mass Spectrometry Approaches for this compound Characterization

Mass spectrometry (MS) techniques provide invaluable information about the molecular weight, elemental composition, and structural characteristics of this compound. When coupled with chromatographic techniques, MS offers enhanced specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical tool that combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly effective for the identification and quantification of complex organic molecules in intricate biological or chemical matrices. phcogres.comeurl-pesticides.eunih.govresearchgate.net

General Principles and Application: In LC-MS/MS, this compound would first be separated by HPLC. The eluent from the HPLC column is then introduced into a mass spectrometer, typically via an electrospray ionization (ESI) source for polar and semi-polar compounds. ESI generates protonated or deprotonated molecular ions ([M+H]+ or [M-H]-), which are then fragmented in the tandem mass spectrometer (MS/MS). The resulting characteristic fragmentation patterns provide highly specific structural information, enabling unambiguous identification and quantification even in the presence of interfering compounds. phcogres.comeurl-pesticides.eunih.govresearchgate.netresearchgate.net For instance, LC-MS/MS has been used to characterize polyketide natural products like azalomycin F4a by identifying molecular ions and their isomers based on m/z values. researchgate.net This principle would be applied to this compound for its precise characterization and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the qualitative and quantitative capabilities of MS. It is a robust method for identifying volatile and semi-volatile organic compounds. fufaton.commdpi.comderpharmachemica.comresearchgate.neteag.comresearchgate.netphcogj.com

General Principles and Application: Following GC separation, the eluted compounds enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI produces a molecular ion and a characteristic fragmentation pattern, acting as a "fingerprint" for the compound. This fragmentation pattern, along with the retention time, allows for the confident identification of this compound by comparing its mass spectrum to spectral libraries. GC-MS is also used for quantitative analysis by monitoring specific ions. mdpi.comderpharmachemica.comresearchgate.neteag.comresearchgate.netphcogj.com While GC-MS is a standard technique for such analyses, specific research findings detailing its application to this compound were not available in the provided search results.

Spectroscopic Methods for this compound Analysis

General Principles and Application:

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It provides information about the presence of chromophores (groups that absorb UV or visible light) and can be used for quantitative analysis based on Beer-Lambert's law. nih.govresearchgate.netyoutube.comresearchgate.netslideshare.net For this compound, a UV-Vis spectrum would indicate the presence of conjugated systems or aromatic rings, which are characteristic of its structure.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. Each functional group absorbs at characteristic frequencies, providing a unique vibrational fingerprint of the molecule. nih.govresearchgate.netyoutube.comresearchgate.netslideshare.netgoogleapis.com For this compound, IR spectroscopy would reveal the presence of characteristic bonds such as C=O (from the imidazolidin-2-one and possibly other carbonyls), N-H (from the imidazolidinone and piperidine (B6355638) nitrogen), C-O (from the benzodioxin ring), and C-H stretching vibrations. While IR spectroscopy is used for characterizing polymers that may contain compounds like this compound fumarate (B1241708), specific IR spectra or findings directly related to this compound were not detailed. googleapis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR): NMR spectroscopy is a powerful technique for determining the complete structure of organic molecules. It provides detailed information about the number, type, and connectivity of atoms (particularly hydrogen and carbon) within a molecule. nih.govresearchgate.netyoutube.comresearchgate.netslideshare.net

1H NMR Spectroscopy provides insights into the different types of hydrogen atoms, their chemical environment, and their spatial relationships through chemical shifts, splitting patterns, and integration values.

13C NMR Spectroscopy reveals the different types of carbon atoms in the molecule. Combined, 1H and 13C NMR, often with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are crucial for unambiguously elucidating the full chemical structure of complex molecules like this compound. Although general principles of NMR are well-established for structural elucidation, specific NMR data for this compound were not found in the search results.

Ultraviolet (UV) Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for the detection and quantification of compounds that absorb light in the UV and/or visible regions of the electromagnetic spectrum academie-sciences.fr. This absorption is due to the presence of chromophores—molecular structures containing π-electrons or non-bonding electrons that can undergo electronic transitions academie-sciences.frresearchgate.net. Many organic molecules, including pharmaceuticals, possess such chromophores, making UV detection a common choice in analytical chemistry, particularly when coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) google.com.

Fluorescence Detection

Fluorescence detection is another highly sensitive analytical technique employed for compounds that exhibit fluorescence, meaning they absorb light at one wavelength (excitation) and re-emit it at a longer wavelength (emission) google.com. This phenomenon occurs when certain molecules, known as fluorophores, are excited by UV or visible light, leading to a transition of electrons to a higher energy state, followed by emission of light as they return to a lower energy state google.comgoogleapis.com. The sensitivity of fluorescence detection often surpasses that of UV detection, as the signal is measured against a very low background, leading to excellent signal-to-noise ratios google.comgoogle.com.

Fluorescence detection is frequently coupled with chromatographic methods (e.g., HPLC-FLD) for the selective and sensitive quantification of fluorescent compounds or compounds that can be derivatized to become fluorescent googleapis.com. It is particularly valuable for trace analysis in complex biological or environmental samples due to its high specificity and low limits of detection google.com. Despite its broad applicability in chemical analysis, specific research findings detailing the fluorescence properties of this compound, such as its excitation and emission maxima, quantum yield, or its application in fluorescence-based detection methods, were not identified in the available scientific literature.

Immunoassays (e.g., ELISA) in this compound-Related Research

Immunoassays are biochemical tests that measure the presence or concentration of a macromolecule or small molecule in a solution through the use of an antibody or antigen studylib.net. Enzyme-Linked Immunosorbent Assay (ELISA) is a prominent immunoassay technique widely used in research and clinical diagnostics due to its high specificity, sensitivity, and versatility handwiki.orggoogle.comulisboa.pt. ELISA relies on the specific binding between an antigen and an antibody, with an enzyme-linked detection system that produces a measurable signal, typically a colorimetric, fluorescent, or chemiluminescent output researchgate.netgoogle.com.

There are several formats of ELISA, including direct, indirect, sandwich, and competitive assays, each designed for specific analytical objectives researchgate.net. The sandwich ELISA, for instance, is commonly used for detecting antigens, where the antigen is "sandwiched" between a capture antibody coated on a solid phase and a detection antibody conjugated with an enzyme researchgate.net. The signal generated is proportional to the amount of antigen present in the sample google.com. Immunoassays are particularly useful for analyzing biological samples where the target analyte is present at low concentrations and needs to be distinguished from a complex matrix studylib.net. While immunoassays are powerful tools for quantifying various substances, including small molecules when specific antibodies are developed against them studylib.net, no specific research findings detailing the development or application of immunoassays, such as ELISA, for the direct detection or quantification of this compound were found in the public domain.

Computational Chemistry and Molecular Modeling Studies of Azaloxan

Quantum Mechanical Simulations and Density Functional Theory (DFT) for Azaloxan

Quantum Mechanical (QM) simulations, particularly those employing Density Functional Theory (DFT), are fundamental tools in computational chemistry for investigating electronic structures, energies, and properties of molecules and materials. DFT, rooted in the Hohenberg-Kohn theorems and Kohn-Sham equations, is widely used due to its versatility and accuracy in exploring electronic properties of atoms, molecules, and solids.

For a compound like this compound, DFT studies would typically involve optimizing its molecular geometry to determine the most stable three-dimensional conformation. These simulations could also predict electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which are crucial indicators of a molecule's reactivity and stability. Furthermore, DFT can be used to calculate vibrational frequencies, providing insights into the molecule's infrared and Raman spectra, which can aid in experimental characterization. The methodology offers economic benefits and high accuracy, allowing for the computational filtration of compounds based on predicted properties.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time by solving Newton's equations of motion. These simulations provide dynamic insights into how molecules move, interact with their environment (e.g., solvent, membranes), and undergo conformational changes.

In the context of this compound, MD simulations could be employed to study its dynamic behavior in various environments, such as aqueous solutions or lipid bilayers, which are relevant for understanding its absorption and distribution in biological systems. These simulations could reveal the conformational flexibility of this compound and how it might adapt to binding pockets of target proteins. Furthermore, MD simulations can provide insights into the stability of this compound and its interactions with surrounding molecules, including water or ions, over extended periods. Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, which combine the accuracy of QM for reactive regions with the efficiency of MM for the rest of the system, could be particularly useful for studying chemical reactions involving this compound within complex biological environments like enzymes.

Docking and Ligand-Protein Interaction Analysis for this compound

Molecular docking is a computational method that predicts the preferred orientation of a ligand (like this compound) when bound to a protein target, forming a stable complex. This technique is crucial in structure-based drug design for virtual screening and understanding protein-ligand interactions (PLIs). Ligand-protein interaction analysis then delves into the specific non-covalent forces that stabilize this binding.

Given this compound's classification as a benzodiazepine (B76468) derivative and its suggested mechanism involving GABA-A receptor modulation fishersci.ca, molecular docking studies would be highly relevant. Researchers could use docking to predict how this compound binds to the GABA-A receptor or other potential biological targets. This would involve identifying the binding site and the key amino acid residues of the protein that interact with this compound. Analysis of these interactions would focus on identifying hydrogen bonds, hydrophobic interactions, aromatic stacking, pi-cation interactions, and salt bridges, which are common types of non-covalent interactions that govern ligand binding. Such studies could help elucidate the molecular basis of this compound's anxiolytic properties and guide the design of new compounds with improved binding affinities or selectivity.

Prediction of Chemical Reaction Outcomes and Synthesis Difficulty for this compound

Predicting the outcomes of chemical reactions and assessing synthesis difficulty are critical aspects of synthetic chemistry, enabling efficient route planning and optimization. Computational tools, including machine learning and artificial intelligence, are increasingly being applied to forecast reaction outcomes, predict yields, and plan retrosynthetic pathways.

For this compound, computational methods could be applied to its reported synthesis from starting materials like allyl cyanide and catechol. nih.gov Reaction prediction models could analyze the feasibility and potential yields of different synthetic routes to this compound, taking into account various reaction conditions such as temperature, pressure, and catalyst type. Retrosynthetic planning tools could work backward from the this compound structure to identify suitable precursors and reaction steps, potentially suggesting novel or more efficient synthetic pathways. These computational approaches aim to reduce the need for extensive trial-and-error experimentation, making synthetic chemistry more predictable and resource-efficient.

Compound Names and PubChem CIDs

Research on Azaloxan Derivatives and Analogs

Design and Synthesis Strategies for Novel Azaloxan Derivatives

The synthesis of this compound itself provides a foundational understanding for the potential design of novel derivatives. The process typically commences with the reaction of catechol and 3,4-dibromobutyronitrile. This initial step yields 1,4-benzodioxan-2-ylacetonitrile. Subsequently, a series of functional group transformations are performed, including hydrolysis to the corresponding acid, reduction to the alcohol, and conversion to a tosylate. The synthesis culminates in an SN-2 displacement reaction involving the tosylate intermediate archive.orgmpdkrc.edu.in. Tosyl chloride is specifically utilized in the synthesis of this compound to form a tosyloxy leaving group, facilitating the bimolecular nucleophilic substitution (SN2) displacement reaction that transforms a hydroxyl group into an amine group ulisboa.pt. Another reported starting material for this compound synthesis is allyl cyanide handwiki.org.

While the synthesis of the parent compound is documented, detailed strategies for the de novo design of novel this compound derivatives are not extensively elaborated in the available literature. Research in this area would typically involve systematic modifications of the core this compound structure to explore new chemical entities with potentially altered pharmacological profiles or improved properties. Such strategies might include scaffold hopping, bioisosteric replacements, or the introduction of various substituents at different positions of the molecule to investigate their impact on activity and selectivity.

Structure-Activity Profiling of this compound Analogs

The structure-activity relationship (SAR) profiling of this compound analogs is crucial for understanding how structural modifications influence their biological activity. For a broader class of compounds that includes this compound, a minimum requirement for activity has been suggested to involve the presence of two aromatic rings positioned adjacently on a five-membered heterocycle research-solution.com.

This compound is classified as a benzodiazepine (B76468) derivative, which implies its mechanism of action is likely related to enhancing the effects of the neurotransmitter GABA at the GABA_A receptor ontosight.ai. This mechanism is characteristic of benzodiazepines, leading to anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties ontosight.ai. Therefore, analogs of this compound would likely be designed and profiled based on their ability to modulate GABAergic transmission.

Comparative Mechanistic Studies of Related Chemical Compounds

This compound has been identified as an antidepressant and anxiolytic agent handwiki.orgontosight.aiarchive.orgmpdkrc.edu.in. Its classification as a benzodiazepine derivative suggests its mechanism of action involves modulating the GABA_A receptor ontosight.ai. This mechanism differentiates it from other classes of antidepressants, such as selective serotonin (B10506) reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), or tricyclic antidepressants (TCAs), which primarily target monoamine neurotransmitter systems handwiki.org.

While this compound shares a common "oxan" stem in its International Nonproprietary Name (INN) with other compounds like fluparoxan, idazoxan (B1206943), imiloxan, piperoxan, and proroxan, this nomenclature grouping does not necessarily imply identical mechanisms of action who.int. For instance, idazoxan is known as an α2-adrenergic receptor antagonist.

A comparative study mentioned a pyrrazole analogue, fezolamine, which also exhibits antidepressant activity in animal models but with an apparently different side effect profile compared to existing drugs mpdkrc.edu.in. However, detailed mechanistic comparisons between this compound and fezolamine, or other specific antidepressants, regarding their precise molecular targets, binding profiles, or downstream cellular effects, are not provided in the search results. Comparative mechanistic studies would typically involve side-by-side investigations of binding affinities, functional assays, and cellular responses to elucidate the nuances of their pharmacological actions.

Future Directions in Azaloxan Research

Elucidation of Remaining Mechanistic Complexities of Azaloxan

While the broader class of quinoxaline (B1680401) derivatives has been studied for various biological effects, the specific molecular mechanisms of this compound remain a key area for future investigation. Research into related compounds suggests several potential pathways that warrant exploration.

Future studies should aim to identify the precise molecular targets of this compound. Quinoxaline derivatives have been shown to interact with a variety of biological molecules, including enzymes and receptors. nih.govijpsjournal.com For instance, some quinoxaline-2-carboxamide (B189723) derivatives have been investigated as potential inhibitors of human DNA topoisomerase and vascular endothelial growth factor receptor. mdpi.com A comprehensive screening of this compound against a panel of kinases, proteases, and other enzymes could reveal its primary targets.

Furthermore, understanding the downstream signaling pathways modulated by this compound is crucial. Upon binding to its molecular target, a cascade of intracellular events is likely triggered. Detailed studies using techniques such as transcriptomics and proteomics could map these pathways, providing a clearer picture of how this compound exerts its effects at a cellular level. For example, research on other quinoxaline derivatives has pointed towards mechanisms involving the induction of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells. nih.gov Investigating similar effects for this compound would be a valuable line of inquiry.

Application of Emerging Computational and Synthetic Tools in this compound Research

The advancement of computational chemistry and novel synthetic methods offers powerful tools to accelerate the development of this compound-based therapeutics.

Computational Approaches:

Molecular Docking and Dynamics: In silico modeling can predict the binding affinity and interaction patterns of this compound with potential biological targets. mdpi.comnih.gov These studies can guide the rational design of more potent and selective derivatives.

Pharmacophore Modeling: By identifying the key structural features of this compound responsible for its biological activity, pharmacophore models can be developed to screen virtual libraries for new compounds with similar properties. nih.gov

ADMET Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs, helping to prioritize compounds with favorable pharmacokinetic profiles for further development. nih.gov

Advanced Synthetic Strategies:

Combinatorial Chemistry: The development of robust synthetic routes applicable to parallel synthesis will enable the rapid generation of a library of this compound derivatives with diverse substitutions. nih.gov This approach can facilitate structure-activity relationship (SAR) studies to optimize the compound's properties.

Green Chemistry: Exploring more environmentally friendly synthetic methods, such as those that are solvent- and catalyst-free, can make the production of this compound and its derivatives more efficient and sustainable. researchgate.net

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control for the manufacturing of this compound.

The following table summarizes potential computational and synthetic tools for this compound research:

| Research Area | Tool/Methodology | Potential Application for this compound |

| Computational | Molecular Docking | Prediction of binding modes to therapeutic targets. |

| Molecular Dynamics | Simulation of the stability of this compound-target complexes. | |

| Pharmacophore Modeling | Identification of key structural features for activity. | |

| ADMET Prediction | In silico assessment of drug-like properties. | |

| Synthetic | Parallel Synthesis | Rapid generation of a library of derivatives for SAR studies. |

| Green Synthesis Protocols | Environmentally sustainable production methods. | |

| Flow Chemistry | Scalable and controlled manufacturing processes. |

Exploration of Novel Therapeutic Research Areas for the Chemical Compound

The structural motifs within this compound, namely the quinoxaline and furan-carboxamide cores, are present in compounds with a wide array of documented biological activities. This suggests that this compound could have therapeutic potential in several areas beyond its initial scope of investigation.

Potential Therapeutic Areas:

Antiviral Agents: Quinoxaline derivatives have shown promise as antiviral agents, including against respiratory pathogens. nih.gov Future research could evaluate this compound's efficacy against a range of viruses.

Anticancer Agents: The quinoxaline scaffold is a component of several anticancer agents, with mechanisms including the inhibition of topoisomerase and kinase activity. nih.govnih.gov The antiproliferative effects of this compound could be explored in various cancer cell lines.

Anxiolytic Agents: Some novel quinoxaline derivatives have demonstrated promising anxiolytic effects in preclinical studies. nih.gov Investigating the potential of this compound to modulate anxiety-related pathways could open up new therapeutic avenues.

Antimicrobial Agents: The furan-2-carboxamide moiety has been explored for its antibiofilm properties against pathogenic bacteria. nih.gov this compound could be tested for its ability to inhibit the growth of and biofilm formation by various microbial pathogens. Furthermore, quinoxaline derivatives have been investigated as antimycobacterial agents. mdpi.commdpi.com

Anti-inflammatory and Analgesic Agents: A similar compound, 3-furan-2-yl-N-p-tolyl-acrylamide, has been shown to have antinociceptive and anti-inflammatory properties. nih.gov Given the structural similarities, exploring this compound for these effects is a logical next step.

The table below outlines potential therapeutic research areas for this compound based on the activities of related compounds:

| Therapeutic Area | Rationale Based on Related Compounds |

| Antiviral | Quinoxaline derivatives exhibit activity against various viruses. nih.gov |

| Anticancer | Quinoxaline scaffold is present in known anticancer agents. nih.govnih.gov |

| Anxiolytic | Novel quinoxaline derivatives show preclinical anxiolytic effects. nih.gov |

| Antimicrobial | Furan-carboxamides have antibiofilm properties; quinoxalines have antimycobacterial activity. nih.govmdpi.com |

| Anti-inflammatory | Structurally similar compounds demonstrate anti-inflammatory effects. nih.gov |

Q & A

Basic Research Questions

Q. What validated methods are recommended for confirming Azaloxan’s chemical identity and purity in preclinical studies?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by matching peaks to the known molecular formula (C₁₈H₂₅N₃O₃) and SMILES notation . High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm quantifies purity (>98% for in vivo studies). Cross-reference results with the Unique Ingredient Identifier (UNII: 0O653FA999) and NIH Compound ID (6328465) to ensure consistency with regulatory databases .

Q. How should researchers design dose-response experiments for this compound in animal models?

- Methodological Answer :

- Step 1 : Determine the effective dose range using prior pharmacokinetic data (e.g., plasma half-life: ~4–6 hours in rodents) .

- Step 2 : Apply the OECD 425 guideline for acute oral toxicity testing, starting with a limit test at 2000 mg/kg. Monitor behavioral, neurological, and physiological endpoints for 14 days .

- Step 3 : Use nonlinear regression models (e.g., sigmoidal Emax) to calculate EC₅₀ values. Include a negative control (vehicle) and positive control (e.g., imipramine for antidepressant activity) .

Q. What are the critical parameters for assessing this compound’s stability in formulation studies?

- Answer :

| Parameter | Method | Acceptable Range |

|---|---|---|

| pH stability | USP <791> | 3.0–7.0 |

| Thermal degradation | Accelerated testing (40°C/75% RH) | ≤5% impurity after 6 months |

| Photostability | ICH Q1B guidelines | No visible precipitation under UV/vis light |

| Refer to FDA-approved stability protocols under UNII 8605L38D80 (this compound fumarate) for regulatory compliance . |

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s receptor binding affinity data across studies?

- Methodological Answer :

- Issue : Discrepancies in reported Ki values for serotonin (5-HT₂A) and adrenergic (α₁) receptors.

- Analysis :

Cross-validate assay conditions (e.g., radioligand type, membrane preparation protocols). Use HEK293 cells expressing human receptors for consistency .

Apply statistical tools (e.g., Bland-Altman plots) to compare inter-lab variability. Address confounding factors like allosteric modulation or metabolite interference .

Replicate experiments using the NIH Psychoactive Drug Screening Program’s standardized protocols .

Q. What strategies optimize this compound’s blood-brain barrier (BBB) penetration in translational studies?

- Answer :

- In silico Modeling : Use quantitative structure-activity relationship (QSAR) models to predict logP (measured: 2.1) and polar surface area (PSA: 58 Ų) for BBB permeability .

- In vivo Validation : Administer deuterium-labeled this compound via intravenous infusion. Measure brain-to-plasma ratio (Kp) using LC-MS/MS. Target Kp > 0.3 for CNS efficacy .

- Formulation Adjustments : Incorporate prodrug strategies (e.g., esterification) or nanoparticle carriers to enhance bioavailability .

Q. How should researchers address inconsistent in vitro vs. in vivo pharmacokinetic data for this compound?

- Methodological Answer :

- Hypothesis Testing : Evaluate hepatic metabolism differences. Use primary hepatocytes from multiple species (rat, human) to compare CYP450-mediated oxidation rates .

- Data Integration : Apply physiologically based pharmacokinetic (PBPK) modeling to scale in vitro clearance data to in vivo outcomes. Validate with plasma concentration-time curves from Phase 0 microdosing trials .

- Ethical Reporting : Disclose all model assumptions and interspecies variability in publications to avoid overgeneralization .

Guidelines for Data Presentation

- Tables/Figures : Label all axes and include error bars (SEM or 95% CI). For receptor binding assays, report Bmax and Kd values alongside Ki .

- Reproducibility : Follow the Beilstein Journal of Organic Chemistry’s standards: Provide raw NMR/HPLC data in supplementary files, with step-by-step synthesis protocols .

- Ethics : For human cell line studies, include IRB approval numbers and donor consent documentation per EMBL-EBI guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.